2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine typically involves the reaction of 4,4-dimethylcyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The compound is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methanesulfonyl-N,4,4-dimethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-diethylcyclohexan-1-amine
- 2-Methanesulfonyl-N,4,4-dipropylcyclohexan-1-amine
Uniqueness
2-Methanesulfonyl-N,4,4-trimethylcyclohexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its high purity and versatility make it particularly valuable for research and industrial applications .
Properties
Molecular Formula |
C10H21NO2S |
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Molecular Weight |
219.35 g/mol |
IUPAC Name |
N,4,4-trimethyl-2-methylsulfonylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO2S/c1-10(2)6-5-8(11-3)9(7-10)14(4,12)13/h8-9,11H,5-7H2,1-4H3 |
InChI Key |
ULLJHQFPRJPWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)S(=O)(=O)C)NC)C |
Origin of Product |
United States |
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